8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline
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Overview
Description
Quinolines and their derivatives are important in the field of medicinal chemistry due to their diverse spectrum of biological activities such as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .
Synthesis Analysis
The synthesis of quinolines and their derivatives often involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Various synthetic approaches have been developed to synthesize diverse quinoline-based scaffolds .Molecular Structure Analysis
Quinoline is a nitrogen-containing heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinolines can undergo various transformations such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific quinoline derivative would depend on its exact molecular structure. For example, 8-Methoxyquinoline has a molecular formula of C10H9NO .Scientific Research Applications
Antimicrobial Applications
Several studies have focused on synthesizing novel quinoline derivatives with potent antimicrobial properties. For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from quinoline compounds has demonstrated significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Holla et al., 2006). Similarly, quinoline derivatives containing 1,2,4-triazole moieties have been synthesized and shown to exhibit very good antimicrobial activity, comparable to standard drugs (Eswaran et al., 2009).
Anticancer Applications
Quinoline derivatives have also been explored for their anticancer potential. The synthesis and biological evaluation of thiazolo[5,4-b]quinoline derivatives revealed that certain structural features are essential for significant antitumor activities (Alvarez-Ibarra et al., 1997). Another study synthesized novel 8-hydroxy quinolin based 1,3,4-oxadiazoles and S-substituted 1,2,4-triazole derivatives, evaluating their anti-inflammatory, analgesic, ulcerogenic, and antimicrobial activities, with some compounds showing significant activity against gram-negative microorganisms (Alam et al., 2011).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of quinoline derivatives. For instance, the practical synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone highlights an optimized method amenable to large-scale synthesis, underscoring the relevance of quinoline derivatives in developing new antibacterial agents (Hashimoto et al., 2007).
Mechanism of Action
Target of Action
Quinoline-containing compounds are known to interact with various enzymes . The presence of nitrogen atoms significantly increases the basic character of quinoline-containing compounds .
Mode of Action
Quinoline compounds are known to inhibit various enzymes , which could suggest that this compound might also interact with its targets in a similar manner.
Biochemical Pathways
Quinoline compounds are known for their antibacterial, antineoplastic, and antiviral activities , suggesting that this compound might affect similar pathways.
Pharmacokinetics
Quinoline compounds are often modified to improve their pharmacokinetic properties .
Result of Action
Given the known activities of quinoline compounds, it can be inferred that this compound might exhibit similar effects, such as antibacterial, antineoplastic, and antiviral activities .
Action Environment
It is known that quinoline compounds are often stable and environmentally benign .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-[[5-(difluoromethylsulfanyl)-4-ethyl-1,2,4-triazol-3-yl]methoxy]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4OS/c1-2-21-12(19-20-15(21)23-14(16)17)9-22-11-7-3-5-10-6-4-8-18-13(10)11/h3-8,14H,2,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEMZDLWSWPXSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC(F)F)COC2=CC=CC3=C2N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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